molecular formula C17H13NO3 B4967013 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide

Cat. No. B4967013
M. Wt: 279.29 g/mol
InChI Key: HZOXIFJYTCXYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide, also known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPA is a derivative of anthracene and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been found to exhibit neuroprotective properties by reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide in lab experiments is its relatively low toxicity. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to exhibit low cytotoxicity in vitro and in vivo, making it a promising candidate for further investigation. However, one of the limitations of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide. One area of interest is its potential applications in cancer therapy. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to exhibit anticancer properties, and further investigation is needed to determine its efficacy and safety in vivo. Another area of interest is its potential applications in neurodegenerative diseases. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been found to exhibit neuroprotective properties, and further investigation is needed to determine its potential as a therapeutic agent. Finally, there is a need for further investigation into the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide, which could provide insights into its potential applications in medical research.

Synthesis Methods

The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide involves the reaction of 9,10-anthraquinone with propanoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified using column chromatography to obtain pure N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-2-15(19)18-10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOXIFJYTCXYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide

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